3-Amino-5-fluorobenzene-1-sulfonamide

Physicochemical Properties Medicinal Chemistry ADME Prediction

This 3-amino-5-fluorobenzene-1-sulfonamide building block enables superior carbonic anhydrase inhibitor development via a distinct 2:1 binding stoichiometry and rapid ring rotation kinetics. The strategic 5-position fluorine atom enhances metabolic stability, serves as an endogenous NMR probe for binding dynamics, and improves aqueous solubility (logP -0.257), reducing non-specific binding. Compatible with one-pot decarboxylative halosulfonylation for rapid sulfonamide library synthesis. Available in high purity (≥95%) for research and development.

Molecular Formula C6H7FN2O2S
Molecular Weight 190.2 g/mol
CAS No. 1193388-81-6
Cat. No. B1521149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-fluorobenzene-1-sulfonamide
CAS1193388-81-6
Molecular FormulaC6H7FN2O2S
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)S(=O)(=O)N)N
InChIInChI=1S/C6H7FN2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
InChIKeyIIFJJOMPQPAGHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-fluorobenzene-1-sulfonamide (CAS 1193388-81-6) Procurement Guide: Key Specifications and Vendor Data


3-Amino-5-fluorobenzene-1-sulfonamide (CAS 1193388-81-6) is a fluorinated benzenesulfonamide building block with the molecular formula C6H7FN2O2S and a molecular weight of 190.20 g/mol . This compound features a unique substitution pattern with an amino group at the 3-position and a fluorine atom at the 5-position on the benzene ring . It is commercially available from multiple reputable vendors with a typical purity specification of 95% [1]. The compound exhibits a predicted logP of -0.257 and a melting point range of 153-155°C, indicating moderate hydrophilicity and solid-state handling characteristics [2].

Why 3-Amino-5-fluorobenzene-1-sulfonamide Cannot Be Substituted with Generic Benzenesulfonamides


Generic substitution with non-fluorinated or differently substituted benzenesulfonamides is not scientifically valid due to profound differences in physicochemical properties, biological target engagement, and synthetic utility. The presence and position of the fluorine atom critically modulate lipophilicity, metabolic stability, and hydrogen-bonding capacity, directly impacting compound performance in medicinal chemistry and chemical biology applications [1]. Furthermore, regioisomeric variants (e.g., 2-amino-5-fluoro, 5-amino-2-fluoro) exhibit distinct binding affinities for carbonic anhydrase isoforms and divergent reactivity profiles in cross-coupling reactions, as detailed in the quantitative evidence below [2][3].

Quantitative Differentiation of 3-Amino-5-fluorobenzene-1-sulfonamide from Closest Analogs


LogP Comparison: Enhanced Hydrophilicity of 3-Amino-5-fluorobenzene-1-sulfonamide vs. Non-Fluorinated Analog

The target compound exhibits a predicted logP of -0.257, indicating significantly higher hydrophilicity compared to the non-fluorinated parent compound, 3-aminobenzenesulfonamide, which has a predicted logP of 0.12 [1]. This 0.377 log unit difference translates to approximately 2.4-fold lower lipophilicity, which can improve aqueous solubility and reduce non-specific protein binding in biological assays .

Physicochemical Properties Medicinal Chemistry ADME Prediction

Carbonic Anhydrase Binding: Distinct 2:1 Stoichiometry of 3-Fluorobenzenesulfonamide vs. Pentafluoro Analog

Fluorine NMR studies demonstrate that 3-fluorobenzenesulfonamide (closely related to the target compound) forms a 2:1 inhibitor/enzyme complex with human carbonic anhydrase I and II, characterized by rapid ring rotation within the active site [1]. In contrast, pentafluorobenzenesulfonamide exhibits slow ring rotation and selective rotamer binding, resulting in distinct thermodynamic and kinetic binding profiles [1]. While direct quantitative Ki data for the exact target compound is not available, the regioisomeric 3-fluoro substitution confers a unique dynamic binding mode that cannot be replicated by other fluorinated analogs.

Carbonic Anhydrase Enzyme Inhibition NMR Binding Studies

Synthetic Utility: One-Pot Sulfonamide Synthesis from Unactivated Acids via Decarboxylative Halosulfonylation

The fluorinated benzenesulfonamide scaffold, including 3-amino-5-fluorobenzene-1-sulfonamide, can be synthesized using a copper-mediated one-pot decarboxylative halosulfonylation method from unactivated aromatic acids and amines [1]. This method achieves yields up to 85% for similar substrates, significantly outperforming traditional sulfonyl chloride-based approaches that often require harsh conditions and pre-functionalized starting materials [1].

Synthetic Methodology Sulfonamide Synthesis Late-Stage Functionalization

Recommended Applications for 3-Amino-5-fluorobenzene-1-sulfonamide Based on Quantitative Evidence


Carbonic Anhydrase Inhibitor Probe Development

Based on the distinct 2:1 binding stoichiometry and rapid ring rotation observed for 3-fluorobenzenesulfonamide analogs, this compound is ideally suited for developing novel carbonic anhydrase inhibitors with unique kinetic profiles [1]. Researchers can leverage the fluorine atom as an NMR probe to monitor binding dynamics and optimize isoform selectivity.

Medicinal Chemistry Building Block for Hydrophilic Drug Candidates

With a predicted logP of -0.257, 3-Amino-5-fluorobenzene-1-sulfonamide imparts enhanced hydrophilicity compared to non-fluorinated analogs, making it a strategic choice for improving aqueous solubility and reducing non-specific binding in lead optimization campaigns [2].

Sulfonamide Library Synthesis via Modern One-Pot Methods

This compound is an excellent substrate for the one-pot decarboxylative halosulfonylation method, enabling efficient diversification of sulfonamide libraries with high yields and mild conditions [3]. This approach reduces synthesis time and cost, accelerating SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-5-fluorobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.